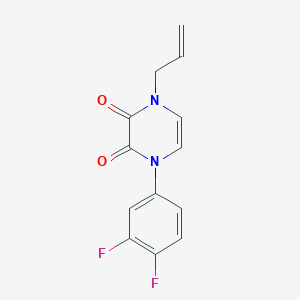![molecular formula C20H16N4O2S2 B2663522 methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate CAS No. 478247-59-5](/img/structure/B2663522.png)
methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is a unique molecule characterized by its complex structure and functional groups. Its molecular framework combines a benzenecarboxylate moiety with a pyrazolo[3,4-d]pyrimidine core, functionalized with methylsulfanyl groups. This combination of features makes it an interesting subject for various scientific investigations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate typically involves multi-step organic synthesis. Key steps often include:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This may be achieved through the cyclization of appropriate precursors under specific conditions, such as high temperatures and the presence of catalysts.
Attachment of the methylsulfanyl group: : Introduction of the methylsulfanyl groups can be carried out using methylthiolating agents.
Final coupling to form the benzenecarboxylate derivative: : This step often involves esterification reactions under acidic or basic conditions.
Industrial Production Methods
For large-scale production, the same synthetic routes can be optimized and scaled up. Industrial processes would focus on maximizing yield, purity, and cost-effectiveness. Factors like solvent choice, reaction time, and temperature would be carefully controlled.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate: can undergo various chemical reactions:
Oxidation: : Reacting with oxidizing agents can modify the sulfanyl groups.
Reduction: : Reduction of certain functional groups in the molecule.
Substitution: : Electrophilic or nucleophilic substitution reactions, particularly at the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: : Various halogenating agents or organometallic reagents can be used depending on the desired substitution.
Major Products
The major products from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules or materials.
Biology: : Investigated for its potential biochemical interactions and effects on biological systems.
Medicine: : Explored for possible therapeutic properties, such as anticancer, anti-inflammatory, or antimicrobial activities.
Industry: : Used in the development of new materials, coatings, or as a part of catalytic processes.
Mécanisme D'action
The exact mechanism by which methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate exerts its effects can vary:
Molecular Targets: : It may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: : The compound could modulate signaling pathways, enzymatic activities, or gene expression, leading to observed biological effects.
Comparaison Avec Des Composés Similaires
Comparing methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate with other similar compounds:
Pyrazolo[3,4-d]pyrimidine derivatives: : These compounds share a similar core structure but may differ in functional groups, impacting their properties and applications.
Methylsulfanyl derivatives: : Similar compounds with different core structures can provide insights into the role of the methylsulfanyl group.
Benzenecarboxylate derivatives: : Other derivatives with varying substitutions offer a comparison in terms of chemical reactivity and biological activity.
Similar Compounds
Methyl 4-(methylsulfanyl)benzenecarboxylate
6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
4-Methylsulfanylbenzoic acid
Each of these compounds has its unique properties, making This compound an interesting subject for further research and application development.
Propriétés
IUPAC Name |
methyl 2-(6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-26-19(25)14-10-6-7-11-16(14)28-18-15-12-21-24(13-8-4-3-5-9-13)17(15)22-20(23-18)27-2/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEAECVLLDJALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2C=NN3C4=CC=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid](/img/structure/B2663444.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-[(4-METHOXYPHENYL)SULFANYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2663446.png)



![2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663454.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2663455.png)

![2-(2-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2663457.png)

![3-benzoyl-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2663460.png)

